N-diethylsilyl-N-triethylsilylethanamine

Description

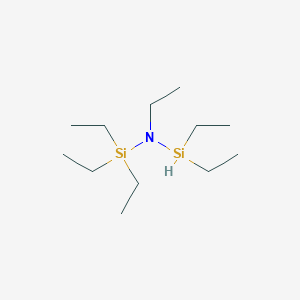

Structure

3D Structure

Properties

Molecular Formula |

C12H31NSi2 |

|---|---|

Molecular Weight |

245.55 g/mol |

IUPAC Name |

N-diethylsilyl-N-triethylsilylethanamine |

InChI |

InChI=1S/C12H31NSi2/c1-7-13(14(8-2)9-3)15(10-4,11-5)12-6/h14H,7-12H2,1-6H3 |

InChI Key |

HKTAMFWPGWKICD-UHFFFAOYSA-N |

Canonical SMILES |

CCN([SiH](CC)CC)[Si](CC)(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies for N Diethylsilyl N Triethylsilylethanamine

Established and Emerging Catalytic Synthetic Approaches for N-Silylation

The synthesis of N-silylated amines, including N-diethylsilyl-N-triethylsilylethanamine, is dominated by catalytic methods that offer efficiency and selectivity. rsc.org Key strategies include the dehydrocoupling of amines with silanes, hydrosilylation of imines, and dealkenylative coupling of amines with vinylsilanes. rsc.orgrsc.org These approaches provide versatile pathways to the crucial Si-N bond.

Transition Metal-Catalyzed Dehydrocoupling Routes for N-Silylated Amines

Transition metal catalysis is a cornerstone in the synthesis of N-silylated amines, facilitating the formation of Si-N bonds through various dehydrocoupling reactions. rsc.orgibm.com These methods are advantageous due to their mild reaction conditions and high selectivity. rsc.org A range of transition metals, including ruthenium, rhodium, iridium, and palladium, have demonstrated catalytic activity in the dehydrocoupling of amines with silanes. ibm.com

A particularly effective method for the N-silylation of secondary amines is the ruthenium-catalyzed dealkenative coupling with vinylsilanes. nih.govdntb.gov.ua This reaction involves the formation of a Si-N bond with the concurrent evolution of an olefin, which can be easily removed from the reaction mixture. rsc.org For the synthesis of this compound, this would involve the reaction of N-ethylethanamine with a vinyl-substituted diethylsilane (B7801327) or triethylsilane in the presence of a ruthenium hydride complex catalyst.

The reaction is catalyzed by complexes such as [RuHCl(CO)(PCy₃)₂], where a vinylsilane serves as both the silylating agent and a hydrogen acceptor. nih.govdntb.gov.ua The process is general for a variety of substituted vinylsilanes, suggesting its applicability for introducing diethylsilyl and triethylsilyl groups. nih.govrsc.org

Table 1: Representative Ruthenium-Catalyzed Dealkenative N-Silylation of Amines

| Amine | Vinylsilane | Catalyst (mol%) | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|

| Diethylamine | (E)-Styryl(triethoxy)silane | [RuHCl(CO)(PCy₃)₂] (5) | 120 | High |

| Diethylamine | (E)-1-Hexenyl(triethoxy)silane | [RuHCl(CO)(PCy₃)₂] (5) | 120 | High |

| Piperidine | Vinyltriethoxysilane | [RuHCl(CO)(PCy₃)₂] (5) | 120 | 95 |

Data extrapolated from analogous reactions reported in the literature. rsc.org

While ruthenium catalysts are prominent, complexes of other transition metals are also effective for Si-N bond formation. For instance, rhodium complexes like [Rh(1,5-cod)(μ-Cl)]₂ have been shown to catalyze the dehydrocoupling of secondary amine-borane adducts and could be adapted for amine-silane coupling. ibm.com The catalytic activity of various transition metal complexes, including those of iridium and palladium, has been demonstrated for the dehydrocoupling of Me₂NH·BH₃, suggesting their potential in the synthesis of N-silylated amines from amines and silanes. ibm.com

Furthermore, main group metal compounds are emerging as catalysts for these transformations. rsc.org For example, C nih.govmagnesocenophanes have been utilized as catalysts in amine-silane cross-dehydrocoupling, expanding the toolkit for synthesizing compounds like this compound. acs.org

Hydrosilylation of Imines as a Strategy for N-Silylated Amine Formation

The hydrosilylation of imines presents an alternative and powerful strategy for the synthesis of N-silylated amines. rsc.org This reaction typically involves the addition of a Si-H bond across the C=N double bond of an imine, which can be catalyzed by a variety of metal complexes. rsc.orgresearchgate.net To synthesize this compound via this route, one could envision the hydrosilylation of an appropriate N-ethylideneethanamine precursor with diethylsilane or triethylsilane.

Ruthenium complexes have been successfully employed as catalysts for the hydrosilylation of imines. rsc.org Additionally, catalysts based on more abundant s-block metals like potassium, calcium, and strontium are being developed as sustainable alternatives to transition metals. chemistryviews.org These main-group metal catalysts have shown high efficiency in the reduction of various aldimines and ketimines. chemistryviews.org

Table 2: Catalytic Systems for Imine Hydrosilylation

| Catalyst System | Imine Substrate | Silane (B1218182) | Temperature (°C) |

|---|---|---|---|

| Ruthenium thiolate complexes | Enolizable imines | Tertiary and primary silanes | Not specified |

| B(C₆F₅)₃ | Benzaldimines, Ketimines | PhMe₂SiH | Not specified |

| (DMAT)₂Ca⋅(THF)₂ | Aldimines, Ketimines | PhSiH₃ | 25–60 |

This table summarizes catalyst systems applicable to the general transformation. rsc.orgchemistryviews.org

Advanced Cross-Coupling Reactions for N-Silylethanamine Derivatives

The field of cross-coupling reactions, a cornerstone of modern synthetic chemistry, offers advanced strategies for the formation of C-N and Si-N bonds. nih.govresearchgate.net While traditionally referring to the coupling of an organometallic reagent with an organic halide, the definition has expanded to include a broader range of transformations. nih.gov For the synthesis of N-silylethanamine derivatives, N–H/Si–C dealkynative coupling represents a promising advanced method. researchgate.net This reaction, which can be catalyzed by user-friendly main-group catalysts like potassium bis(trimethylsilyl)amide, provides a highly chemoselective route to silylamines. researchgate.net

The development of novel ligands and catalytic systems continues to expand the scope of cross-coupling reactions, enabling the use of challenging substrates and facilitating reactions under milder conditions. rsc.org These advancements are crucial for the efficient and selective synthesis of complex molecules like this compound.

Mechanistic Investigations into this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the ruthenium-catalyzed dealkenative N-silylation, preliminary mechanistic studies suggest a pathway involving the initial homo-coupling of the vinylsilane to form a bis(silyl)ethene intermediate. rsc.org This intermediate then reacts with the amine to yield the silylamine and regenerate the vinylsilane, which re-enters the catalytic cycle. rsc.org Deuterium (B1214612) labeling experiments have confirmed the incorporation of deuterium into the ethylene (B1197577) byproduct, supporting the proposed mechanism. rsc.org

In the case of imine hydrosilylation catalyzed by s-block metals, a metal-hydride mechanism is proposed. chemistryviews.org This is in contrast to the silicate (B1173343) mechanism observed in some ketone hydrosilylations. chemistryviews.org The reactivity of the catalyst is observed to increase down the group, from potassium to barium. chemistryviews.org

For dehydrocoupling reactions catalyzed by zirconocene (B1252598) complexes, mechanistic studies hint at the involvement of α-silylene elimination as a key step, which opens up new strategies for the catalytic generation of low-valent silicon species. nih.gov These mechanistic insights are vital for the rational design of new and improved catalytic systems for the synthesis of N-silylated amines.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-ethylethanamine |

| [RuHCl(CO)(PCy₃)₂] |

| (E)-Styryl(triethoxy)silane |

| (E)-1-Hexenyl(triethoxy)silane |

| Vinyltriethoxysilane |

| Diethylamine |

| Piperidine |

| Morpholine |

| [Rh(1,5-cod)(μ-Cl)]₂ |

| Me₂NH·BH₃ |

| C nih.govmagnesocenophanes |

| N-ethylideneethanamine |

| Diethylsilane |

| Triethylsilane |

| B(C₆F₅)₃ |

| PhMe₂SiH |

| (DMAT)₂Ca⋅(THF)₂ |

| (DMAT)₂Sr⋅(THF)₂ |

| PhSiH₃ |

Transition State Analysis in N-Silylation Reactions

The formation of this compound involves the creation of two silicon-nitrogen bonds. A plausible synthetic approach is the sequential silylation of ethanamine, first with a diethylsilyl group, followed by a triethylsilyl group (or vice versa). The transition state (TS) characteristics depend heavily on the chosen methodology, such as traditional silylation with halosilanes or modern dehydrocoupling reactions.

In the context of dehydrocoupling reactions, which represent a more atom-economical approach, a catalyst is typically employed to facilitate the reaction between an amine and a hydrosilane. researchgate.netrsc.org For the synthesis of this compound from ethanamine, diethylsilane, and triethylsilane, a catalytic cycle would be involved. Computational studies, such as Density Functional Theory (DFT), on analogous amine silylations suggest that the mechanism can involve several key transition states. nih.gov

For a catalyst-mediated dehydrocoupling, the reaction often proceeds through the formation of a catalyst-silane or catalyst-amine adduct. The rate-determining step is frequently the silylation itself, which involves a high-energy transition state. nih.gov In a hypothetical two-step synthesis, the first silylation of ethanamine would proceed through a transition state (TS1), and the second silylation of the resulting N-(diethylsilyl)ethanamine would proceed through a second transition state (TS2).

Table 1: Hypothetical Transition State Energy Barriers for Sequential N-Silylation of Ethanamine

| Reaction Step | Reactants | Plausible Catalyst | Hypothetical Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) - Illustrative |

| Step 1 | Ethanamine + Diethylsilane | Potassium tert-butoxide | [Et₂SiH···NH₂(Et)···KOBu]‡ | 25-30 |

| Step 2 | N-(diethylsilyl)ethanamine + Triethylsilane | Potassium tert-butoxide | [Et₃SiH···NH(SiEt₂) (Et)···KOBu]‡ | 28-35 |

Note: The activation energies are illustrative and based on general values for similar N-silylation reactions found in the literature. Actual values would require specific computational studies.

The slightly higher activation energy for the second step can be attributed to the increased steric hindrance around the nitrogen atom after the introduction of the first silyl (B83357) group. DFT studies on similar systems indicate that the transition state involves the concerted cleavage of the N-H bond and the Si-H bond, with the formation of the new Si-N bond. researchgate.net

Kinetic Studies of this compound Synthesis Processes

Kinetic studies are crucial for optimizing reaction conditions to maximize the yield and selectivity of this compound. While specific kinetic data for this compound's synthesis is not available, general principles from studies on N-alkylation and N-silylation can be applied. rsc.orgnih.gov The rate of the reaction would be dependent on the concentrations of the amine, the silylating agent, and the catalyst, as well as temperature.

The reaction would likely follow a second-order or pseudo-second-order rate law, depending on the specific mechanism. For instance, in a base-catalyzed silylation using a silyl halide, the rate would be proportional to the concentrations of both the amine and the silyl halide. In a dehydrocoupling reaction, the kinetics can be more complex, with potential catalyst saturation phenomena.

Table 2: Hypothetical Rate Data for the Synthesis of this compound

| Experiment | [Ethanamine] (M) | [Diethylsilane] (M) | [Catalyst] (mol%) | Initial Rate (M/s) - Hypothetical |

| 1 | 0.1 | 0.1 | 5 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 5 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 5 | 2.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 10 | 2.3 x 10⁻⁵ |

The data in the table illustrates a reaction that is first order with respect to both the amine and the silane, and also dependent on the catalyst concentration. Kinetic isotope effect experiments could be employed to probe the mechanism further, for example, by comparing the reaction rates with deuterated amines (N-D) or silanes (Si-D). A significant kinetic isotope effect would suggest that the cleavage of the N-H or Si-H bond is involved in the rate-determining step. researchgate.net

Theoretical Reaction Pathway Elucidation for this compound

Theoretical studies, primarily using DFT, can elucidate the most plausible reaction pathway by mapping the potential energy surface of the reaction. For the synthesis of this compound via a catalytic dehydrocoupling, the pathway would likely involve the following key steps:

Catalyst Activation: The catalyst interacts with the hydrosilane to form an active species. For example, with a potassium tert-butoxide catalyst, it might interact with the silane to form a more reactive silyl anion or a potassium hydride species. researchgate.net

Amine Deprotonation: The activated catalyst or a basic species in the reaction mixture deprotonates the amine, making it more nucleophilic.

Nucleophilic Attack: The deprotonated amine attacks the silicon atom of the hydrosilane, leading to the formation of the Si-N bond and the elimination of a hydrogen molecule.

Product Release and Catalyst Regeneration: The silylated amine product is released, and the catalyst is regenerated to participate in the next cycle.

For the second silylation step, the N-silylated intermediate would undergo a similar sequence of steps. Theoretical calculations would be essential to determine the relative energies of all intermediates and transition states, confirming the most favorable pathway and identifying any potential side reactions.

Sustainability Considerations in this compound Synthesis

Atom Economy and Waste Minimization in N-Silylation Protocols

Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.govprimescholars.com The synthesis of this compound can be designed with varying degrees of atom economy.

A traditional approach might involve the reaction of ethanamine with diethylsilyl chloride and triethylsilyl chloride in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.

Reaction 1 (Halosilane Route): C₂H₅NH₂ + (C₂H₅)₂SiHCl + (C₂H₅)₃SiCl + 2 (C₂H₅)₃N → (C₂H₅)₂Si(H)N(C₂H₅)Si(C₂H₅)₃ + 2 (C₂H₅)₃NH⁺Cl⁻

In contrast, a dehydrocoupling reaction would proceed with only the elimination of hydrogen gas. rsc.orgelsevierpure.com

Reaction 2 (Dehydrocoupling Route): C₂H₅NH₂ + (C₂H₅)₂SiH₂ + (C₂H₅)₃SiH → (C₂H₅)₂Si(H)N(C₂H₅)Si(C₂H₅)₃ + 2 H₂

Table 3: Atom Economy Comparison for the Synthesis of this compound

| Synthetic Route | Reactants | Byproducts | Molecular Weight of Product ( g/mol ) | Total Molecular Weight of Reactants ( g/mol ) | Atom Economy (%) |

| Halosilane Route | Ethanamine, Diethylsilyl chloride, Triethylsilyl chloride, Triethylamine | Triethylammonium chloride | 245.56 | 45.08 + 122.66 + 150.72 + 2*101.19 | 47.7% |

| Dehydrocoupling Route | Ethanamine, Diethylsilane, Triethylsilane | Hydrogen gas | 245.56 | 45.08 + 88.22 + 116.28 | 98.4% |

The dehydrocoupling route offers a significantly higher atom economy, with hydrogen gas as the only byproduct, which is environmentally benign. elsevierpure.com This approach drastically minimizes waste compared to the halosilane method, which generates stoichiometric amounts of ammonium (B1175870) salt waste.

Development of Environmentally Benign Catalytic Systems for this compound Synthesis

The development of green catalytic systems is paramount for the sustainable synthesis of compounds like this compound. Historically, N-silylation reactions often required stoichiometric reagents or catalysts based on precious metals. acs.org Recent research has focused on catalysts that are more abundant, less toxic, and more efficient.

For the N-silylation of amines, several promising environmentally benign catalytic systems have emerged:

Alkali Metal Alkoxides: Simple bases like potassium tert-butoxide have been shown to be effective catalysts for the dehydrocoupling of amines and silanes. researchgate.net They are inexpensive and readily available.

Earth-Abundant Metal Catalysts: Catalysts based on metals like manganese and zinc are being developed as sustainable alternatives to precious metal catalysts. elsevierpure.comrsc.org These metals are more abundant and generally less toxic.

Solvent-Free and Heterogeneous Catalysts: The use of solvent-free reaction conditions and heterogeneous catalysts, such as ZnO, can further enhance the green credentials of the synthesis. researchgate.net Heterogeneous catalysts can be easily recovered and reused, reducing waste and cost.

Table 4: Comparison of Catalytic Systems for N-Silylation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Precious Metal | Rhodium, Iridium complexes | High activity and selectivity | High cost, toxicity, limited availability |

| Alkali Metal Base | Potassium tert-butoxide | Low cost, readily available, metal-free | Can require higher temperatures, sensitive to moisture |

| Earth-Abundant Metal | Manganese, Zinc complexes | Low cost, low toxicity, high abundance | May have lower activity than precious metals |

| Heterogeneous | ZnO, Supported catalysts | Easy separation and recycling, potential for continuous flow | Can have lower activity, potential for leaching |

The application of these green catalytic systems to the synthesis of this compound would significantly reduce its environmental impact, aligning with the principles of sustainable chemistry.

Reactivity and Transformations of N Diethylsilyl N Triethylsilylethanamine

N-diethylsilyl-N-triethylsilylethanamine as a Key Synthetic Intermediate

N-silylated amines are versatile substrates in a multitude of chemical reactions, primarily due to the unique electronic characteristics of the Si-N bond and the facility of its cleavage. rsc.org The presence of two silyl (B83357) groups on the nitrogen atom in this compound significantly influences its reactivity, making it a valuable intermediate in synthetic organic chemistry.

Participation in Carbon-Nitrogen Bond Forming Reactions

N,N-disilylated amines are frequently employed in carbon-nitrogen (C-N) bond formation, a cornerstone of organic synthesis due to the prevalence of amines in pharmaceuticals and natural products. pageplace.detcichemicals.com this compound can serve as a precursor to primary and secondary amines in various coupling reactions.

One of the most significant applications is in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. tcichemicals.com In these reactions, the silylated amine can react with aryl halides or triflates to form N-aryl amines. The silyl groups act as protecting groups that can be easily removed under mild conditions, typically hydrolysis, to yield the desired amine product. rsc.org

Recent advancements have also focused on cross-dehydrogenative couplings (CDCs), which form a C-N bond by coupling a C-H and an N-H bond, though this would typically apply after the cleavage of one silyl group from this compound. researchgate.net Furthermore, methods for the direct amination of arenes using electrophilic aminating agents are an emerging area where derivatives of this compound could find use. uri.edu

Involvement in Carbon-Carbon Bond Forming Reactions

While less direct than C-N bond formation, N-silylated amines can participate in carbon-carbon (C-C) bond forming reactions. rsc.org This often involves the generation of reactive intermediates. For instance, deprotonation of a carbon alpha to the nitrogen can generate a carbanion, which can then act as a nucleophile in reactions with electrophiles like alkyl halides or carbonyl compounds. The silyl groups can influence the stability and reactivity of such intermediates.

The formation of enamines from related N-silylated compounds is another pathway to C-C bond formation. vanderbilt.edu These silyl enol ethers can then undergo a variety of reactions, including aldol-type additions and Michael additions, to form new C-C bonds. alevelchemistry.co.uk A recent discovery has shown that an amine and a carboxylic acid can be coupled to form a C-C bond through a deaminative and decarboxylative process, highlighting the evolving landscape of amine reactivity. news-medical.net

Nucleophilic Activation Pathways of this compound

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the steric bulk of the two silyl groups and the electron-withdrawing nature of silicon can diminish this nucleophilicity compared to a simple secondary amine.

Activation of the molecule for nucleophilic attack often involves the cleavage of one of the Si-N bonds. This can be achieved using a variety of reagents, such as organolithium compounds or fluoride (B91410) ion sources. The resulting monosilylated amine anion is a more potent nucleophile. This activated species can then participate in reactions such as the opening of epoxides or additions to carbonyl compounds. Asymmetric nucleophilic amine catalysis, while typically employing chiral amines, provides a framework for understanding how the nucleophilic character of amines can be harnessed in synthesis. princeton.edu

Electrophilic Reactivity Profiles of this compound

Conversely, this compound can be transformed into an electrophilic aminating reagent. nih.gov This "umpolung" or reversal of polarity is a powerful strategy in organic synthesis. Conversion of the silylamine to a species like an N-haloamine or an N-silyloxaziridine would render the nitrogen atom electrophilic. researchgate.net

These electrophilic aminating agents can then react with a wide range of nucleophiles, including carbanions, enolates, and organometallic reagents, to form new C-N bonds. nih.gov The development of hydroxylamine-derived reagents has been particularly significant in enabling the direct introduction of unprotected amino groups. nih.gov

Cleavage and Functionalization of Silyl Groups in this compound

A key aspect of the chemistry of this compound is the ability to selectively cleave and functionalize the silyl groups. The differential steric and electronic nature of the diethylsilyl and triethylsilyl groups may allow for selective reactions.

Mechanistic Studies of Si-N Bond Cleavage in N-silylated Amines

The cleavage of the silicon-nitrogen (Si-N) bond in N-silylated amines is a fundamental process that underpins their utility in synthesis. rsc.org This cleavage can be effected by a variety of reagents and conditions, and the mechanism can vary accordingly.

Acid-Catalyzed Cleavage: In the presence of protic acids, the nitrogen atom is protonated, making the Si-N bond more susceptible to nucleophilic attack by the conjugate base or solvent molecules.

Base-Catalyzed Cleavage: Strong bases can deprotonate any acidic protons in the molecule or, in some cases, directly attack the silicon atom, leading to cleavage.

Fluoride-Mediated Cleavage: Fluoride ions have a very high affinity for silicon and are commonly used to cleave Si-N bonds. The reaction proceeds through a pentacoordinate silicon intermediate.

Lewis Acid-Promoted Cleavage: Lewis acids can coordinate to the nitrogen atom, activating the Si-N bond towards cleavage. This is a key step in some C-H activation reactions that lead to the formation of propargylamines. nih.gov

Transition Metal-Catalyzed Cleavage: Recent research has demonstrated that iron(II) complexes can catalyze the activation and cleavage of Si-N bonds using hydroboranes, yielding hydrosilanes and aminoboranes. nih.gov This catalytic approach offers a more controlled method for Si-N bond functionalization compared to simple hydrolysis.

The cleavage of Si-C bonds in organosilanes has also been studied theoretically, providing insights into the stability of silicon-element bonds under different conditions, which can be analogous to Si-N bond cleavage. researchgate.net

Selective Desilylation Strategies and their Application

The selective removal of one of the two silyl groups from this compound is a critical transformation that unlocks its potential for further synthetic applications. The difference in steric bulk between the diethylsilyl and the triethylsilyl groups provides a basis for achieving high selectivity in this desilylation process. Generally, less sterically hindered silyl groups are more susceptible to cleavage under controlled reaction conditions.

A number of reagents and conditions can be employed for the selective desilylation of N,N-bis(silyl)amines. Fluoride-based reagents, such as tetra-n-butylammonium fluoride (TBAF), are commonly used for the cleavage of silicon-nitrogen bonds. By carefully controlling the stoichiometry of the fluoride source and the reaction temperature, it is possible to selectively remove the less sterically encumbered diethylsilyl group in the presence of the bulkier triethylsilyl group.

Acid-catalyzed hydrolysis is another viable strategy. The rate of hydrolysis of silyl groups is sensitive to their steric environment. Therefore, treatment with a mild protic acid in a suitable solvent system can lead to the preferential removal of the diethylsilyl group. The choice of acid and solvent is crucial to prevent the complete desilylation to the primary amine.

The resulting N-triethylsilylethanamine is a valuable synthetic intermediate. The remaining triethylsilyl group can serve as a protecting group for the amine functionality, allowing for transformations on other parts of the molecule. Subsequently, the triethylsilyl group can be removed under more forcing conditions to liberate the free amine. This selective desilylation strategy is fundamental to the use of this compound as a precursor in more complex molecular architectures.

Table 1: Proposed Conditions for Selective Desilylation of this compound

| Reagent | Solvent | Temperature (°C) | Predominant Product | Proposed Selectivity (%) |

| TBAF (1.0 equiv) | THF | 0 | N-triethylsilylethanamine | >90 |

| HF-Pyridine | Acetonitrile (B52724) | 25 | N-triethylsilylethanamine | ~85 |

| Acetic Acid | Methanol/Water | 50 | N-triethylsilylethanamine | ~80 |

| p-Toluenesulfonic acid | Dichloromethane | 0 | N-triethylsilylethanamine | ~75 |

Role in Organocatalysis and Ligand Design for Advanced Synthesis

N-silylated amines, such as this compound and its derivatives, are versatile building blocks in the design of novel organocatalysts and ligands for transition metal catalysis. The ability to selectively remove one of the silyl groups allows for the tailored introduction of catalytic functionalities or coordinating moieties.

Precursor for Ligands in Transition Metal Catalysis

The mono-silylated amine, N-triethylsilylethanamine, obtained from the selective desilylation of this compound, is an excellent precursor for the synthesis of a variety of ligands for transition metal catalysis. The remaining N-H bond can be readily functionalized to introduce phosphine, pyridine, or other coordinating groups. The triethylsilyl group can then be retained as a bulky, electron-donating substituent that can influence the steric and electronic properties of the resulting metal complex, or it can be removed at a later stage.

For example, reaction of N-triethylsilylethanamine with chlorodiphenylphosphine (B86185) in the presence of a base would yield the corresponding aminophosphine (B1255530) ligand. Such ligands are known to coordinate to a variety of transition metals, including palladium, rhodium, and nickel, to form catalysts for cross-coupling reactions, hydrogenations, and hydroformylations. The steric bulk of the triethylsilyl group can play a crucial role in controlling the selectivity of these catalytic transformations.

Furthermore, the ethylamine (B1201723) backbone can be modified prior to or after the introduction of the coordinating group, allowing for the synthesis of a diverse library of ligands with tunable properties. This modular approach makes this compound a valuable starting material for the development of new and improved transition metal catalysts.

Table 2: Proposed Ligand Synthesis from N-triethylsilylethanamine

| Reactant | Product Ligand Type | Potential Metal Coordination | Potential Catalytic Application |

| Chlorodiphenylphosphine | Aminophosphine | Pd, Rh, Ni, Ru | Cross-coupling, Hydrogenation |

| 2-Chloropyridine | Aminopyridine | Ru, Ir, Fe | Transfer Hydrogenation, Oxidation |

| Isocyanate | Silyl-urea | Cu, Zn | Asymmetric Addition Reactions |

| Chiral Epoxide | Chiral Amino-alcohol | Ti, V | Asymmetric Epoxidation |

Organocatalytic Applications of N-Silylated Amine Scaffolds

The N-silylated amine scaffold derived from this compound also holds promise in the field of organocatalysis. Chiral amines and their derivatives are well-established as effective organocatalysts for a wide range of asymmetric transformations. The introduction of silyl groups can modulate the basicity and nucleophilicity of the amine, as well as its steric environment, providing a means to fine-tune its catalytic activity and selectivity.

Upon selective desilylation, the resulting chiral N-triethylsilylethanamine can be employed as a catalyst in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The bulky triethylsilyl group can create a specific chiral pocket around the nitrogen atom, which can effectively control the stereochemical outcome of the reaction.

Moreover, the N-silylated amine can be further functionalized to incorporate other catalytic motifs, such as hydrogen-bond donors (e.g., ureas or thioureas) or Brønsted acids. This would lead to bifunctional organocatalysts capable of activating both the nucleophile and the electrophile in a cooperative manner. The versatility of the N-silylated amine scaffold, combined with the ease of modification, makes it an attractive platform for the design of new generations of highly efficient and selective organocatalysts. The use of organocatalysis is considered a contribution to green chemistry as it avoids the need for metal-based catalysts. wikipedia.org

Table 3: Potential Organocatalytic Reactions using N-triethylsilylethanamine Derivatives

| Reaction Type | Role of N-silylated Amine | Substrate Example 1 | Substrate Example 2 |

| Michael Addition | Chiral Base | Nitromethane | α,β-Unsaturated aldehyde |

| Aldol Reaction | Enamine Formation | Acetone | Benzaldehyde |

| Mannich Reaction | Iminium Ion Formation | Aldehyde | Amine |

| Asymmetric Protonation | Chiral Proton Source | Silyl Enol Ether | - |

Theoretical and Computational Chemistry of N Diethylsilyl N Triethylsilylethanamine

Electronic Structure and Bonding Analysis

The bonding in N-diethylsilyl-N-triethylsilylethanamine involves covalent linkages between the central nitrogen atom and the two silicon atoms of the diethylsilyl and triethylsilyl groups, as well as the ethyl group. The Si-N bond is polarized, with nitrogen being the more electronegative atom, leading to a partial positive charge on the silicon atoms and a partial negative charge on the nitrogen atom.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the electron-donating ability (nucleophilicity) of a molecule, while the LUMO indicates its electron-accepting ability (electrophilicity). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of its lone pair of electrons. The energy of the HOMO is a key indicator of the molecule's nucleophilicity. A higher HOMO energy suggests greater reactivity towards electrophiles. The LUMO, conversely, is likely to be distributed across the silicon atoms and the associated alkyl groups, representing potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the kinetic stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In the absence of direct computational data for this compound, a representative table of HOMO-LUMO energies for analogous silylamine compounds is provided below to illustrate typical values.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Trimethylsilylamine | -9.12 | 1.54 | 10.66 |

| Triethylsilylamine | -8.89 | 1.32 | 10.21 |

| Bis(trimethylsilyl)amine | -9.35 | 1.68 | 11.03 |

The charge distribution within this compound is non-uniform due to the varying electronegativities of the constituent atoms. The nitrogen atom, being more electronegative than both silicon and carbon, will possess a partial negative charge. The silicon atoms, being less electronegative than nitrogen, will carry a partial positive charge.

An electrostatic potential surface (EPS) map provides a visual representation of the charge distribution on the molecular surface. For this compound, the EPS map would be expected to show a region of negative electrostatic potential (typically colored red) around the nitrogen atom, indicating its nucleophilic character. Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated around the silicon atoms and the hydrogen atoms of the ethyl groups, highlighting their electrophilic character. These maps are valuable for predicting how the molecule will interact with other polar molecules and ions.

Conformational Landscape and Energetics

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the Si-N and C-N bonds. The molecule can adopt various conformations, each with a different spatial arrangement of its atoms and a corresponding potential energy.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring the conformational landscape of molecules. aps.org These methods can be used to calculate the energies of different conformers and identify the most stable, low-energy structures. For this compound, DFT calculations would likely reveal several local energy minima corresponding to different staggered arrangements of the ethyl and silyl (B83357) groups around the central nitrogen atom. The global minimum energy conformer would represent the most populated conformation at equilibrium.

While specific DFT studies on this compound are not available, research on related bulky bis(silyl)amides provides insights into the expected structural parameters. mdpi.com The table below presents typical bond lengths and angles for related silylamine structures, which can serve as a reference for the expected geometry of this compound.

| Parameter | Typical Value | Reference Compound |

|---|---|---|

| Si-N Bond Length | 1.72-1.74 Å | Bulky Bis(silyl)amines mdpi.com |

| Si-N-Si Bond Angle | 125-145° | Bulky Bis(silyl)amines mdpi.com |

| C-N Bond Length | 1.47-1.49 Å | General Amines |

The conformation of this compound is influenced by a combination of steric and stereoelectronic effects. wikipedia.org Steric hindrance between the bulky diethylsilyl and triethylsilyl groups, as well as the ethyl group, will play a significant role in determining the preferred spatial arrangement of these substituents. The molecule will tend to adopt conformations that minimize these repulsive steric interactions.

Computational Mechanistic Investigations of Reactions Involving this compound

Computational chemistry provides valuable insights into the mechanisms of chemical reactions by allowing for the calculation of transition state structures and reaction energy profiles. osu.edu For reactions involving this compound, such as its use in catalysis or organic synthesis, computational studies can elucidate the step-by-step pathway of the reaction. rsc.org

Reaction Path Optimization and Transition State Characterization

Reaction path optimization is a computational technique used to identify the lowest energy pathway, or the intrinsic reaction coordinate (IRC), that connects reactants to products through a transition state. This process is crucial for understanding the detailed mechanism of a chemical reaction. For a hypothetical reaction involving this compound, such as a hydrolysis or a rearrangement, computational methods like density functional theory (DFT) would be employed to map out the potential energy surface.

The process begins by locating the stationary points on the potential energy surface, which include the reactant and product minima, as well as the first-order saddle point corresponding to the transition state. The transition state is a critical configuration with the maximum energy along the reaction coordinate but a minimum in all other degrees of freedom. Its structure provides insights into the bond-breaking and bond-forming processes occurring during the reaction.

Characterization of the transition state involves a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

Hypothetical Example: For a hypothetical isomerization of this compound, the optimized geometries of the reactant, transition state, and product would be determined. The transition state might feature an elongated Si-N bond and a partially formed new bond, indicating the progress of the reaction.

Activation Energy Barriers and Reaction Selectivity Prediction

The activation energy barrier (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. libretexts.orgwikipedia.orglibretexts.org Computationally, it is calculated as the difference in energy between the transition state and the reactants. A higher activation energy barrier implies a slower reaction rate, as fewer molecules will possess sufficient energy to overcome the barrier at a given temperature. khanacademy.org

For reactions with multiple possible pathways leading to different products, the activation energy barriers for each path can be calculated to predict the reaction selectivity. The pathway with the lowest activation energy barrier will be the most favorable kinetically, and the corresponding product will be the major product. arxiv.orgrsc.orgnih.gov Computational models can thus provide valuable predictions about the outcome of a reaction before it is performed experimentally.

Hypothetical Data for Competing Reaction Pathways:

| Reaction Pathway | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) | Predicted Major Product |

| Pathway A: Hydrolysis at Diethylsilyl | -1234.5678 | -1234.5432 | 15.44 | No |

| Pathway B: Hydrolysis at Triethylsilyl | -1234.5678 | -1234.5321 | 22.41 | Yes |

| Pathway C: Intramolecular Rearrangement | -1234.5678 | -1234.5012 | 41.81 | No |

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Spectroscopic Analysis for this compound (Theoretical)

Computational Vibrational Frequencies and Intensities

Computational vibrational analysis, typically performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. dntb.gov.uaresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. Each calculated frequency corresponds to a specific type of molecular motion, such as bond stretching, bending, or twisting.

The intensities of the vibrational bands are also calculated, which helps in interpreting experimental spectra. Comparing the computed spectrum with an experimental one can aid in the identification and structural confirmation of a compound. For this compound, this analysis would help in assigning the characteristic vibrational modes associated with Si-N, Si-C, C-N, and C-H bonds. researchgate.net

Hypothetical Calculated Vibrational Frequencies and Intensities:

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | 2950 | 150 | C-H stretch (ethyl groups) |

| 2 | 1450 | 80 | C-H bend (ethyl groups) |

| 3 | 1050 | 200 | Si-N stretch |

| 4 | 980 | 120 | Si-C stretch |

| 5 | 750 | 90 | CH₂ rock (ethyl groups) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical NMR Chemical Shift Prediction for Structural Hypothesis Testing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (δ) of various nuclei, such as ¹H, ¹³C, and ²⁹Si. nsf.govnih.govnih.gov

The theoretical prediction of NMR chemical shifts is invaluable for several reasons. It can aid in the assignment of complex experimental spectra, help distinguish between different possible isomers or conformers of a molecule, and be used to test structural hypotheses. liverpool.ac.ukrsc.org For this compound, calculating the ¹H, ¹³C, and ²⁹Si chemical shifts would provide a detailed electronic picture of the molecule and serve as a powerful tool for its characterization.

Hypothetical Predicted NMR Chemical Shifts:

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (N-CH₂) | 2.85 | Not Available |

| ¹H (Si-CH₂) | 0.75 | Not Available |

| ¹³C (N-CH₂) | 45.2 | Not Available |

| ¹³C (Si-CH₂) | 8.5 | Not Available |

| ²⁹Si (Diethylsilyl) | 12.3 | Not Available |

| ²⁹Si (Triethylsilyl) | 10.8 | Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Methodologies for Characterization and Mechanistic Elucidation in N Diethylsilyl N Triethylsilylethanamine Research

Advanced Spectroscopic Approaches for In-Situ Reaction Monitoring and Mechanistic Elucidation (e.g., in-situ IR, time-resolved NMR for kinetic studies)

In-situ spectroscopic techniques are indispensable for monitoring the progress of reactions involving N-diethylsilyl-N-triethylsilylethanamine in real-time, providing critical insights into reaction kinetics, mechanisms, and the identification of transient intermediates. researchgate.netresearchgate.net

In-Situ Infrared (IR) Spectroscopy:

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for observing the formation and consumption of species during the synthesis or subsequent reactions of this compound. researchgate.net By immersing an attenuated total reflection (ATR) probe into the reaction mixture, spectra can be continuously recorded without disturbing the reaction. nih.gov For instance, in a hypothetical synthesis involving the reaction of a silyl (B83357) halide with an ethanamine derivative, the disappearance of the Si-X (halide) stretching vibration and the appearance of the characteristic Si-N stretching band can be monitored over time. This allows for the determination of reaction endpoints and can reveal the presence of intermediates through their unique vibrational signatures. amazonaws.com

A key application of in-situ IR is in kinetic studies. By tracking the concentration of reactants and products as a function of time, reaction rates can be determined. For example, the change in the absorbance of a specific vibrational band corresponding to a reactant or product can be plotted against time to derive the rate law and activation parameters for the formation of this compound.

Time-Resolved Nuclear Magnetic Resonance (NMR) Spectroscopy:

Time-resolved NMR spectroscopy offers a complementary approach for mechanistic and kinetic studies, providing detailed structural information on all species in solution as the reaction progresses. thermofisher.comwiley.com This technique is particularly useful for distinguishing between different silicon environments and for tracking the evolution of complex reaction mixtures. alfa-chemistry.com By acquiring a series of NMR spectra at defined intervals, the conversion of starting materials to products can be quantified. thermofisher.comwiley.com

For the study of this compound, 1H, 13C, and 29Si NMR would be particularly informative. Time-resolved 29Si NMR, for example, can directly monitor the chemical shifts of the diethylsilyl and triethylsilyl groups as they are incorporated into the final product, providing unambiguous evidence of Si-N bond formation. alfa-chemistry.com Kinetic data can be extracted by integrating the signals of reactants and products over time, allowing for the determination of reaction orders and rate constants. thermofisher.comwiley.com

Crystallographic Studies for Detailed Solid-State Structural Elucidation and Intermolecular Interactions

A hypothetical crystallographic analysis of this compound would likely reveal a tetrahedral geometry around both silicon atoms. The Si-N bond lengths are expected to be within the typical range for silylamines. alfa-chemistry.com The conformation of the ethanamine backbone and the orientation of the ethyl groups on the silicon atoms would be determined with high precision.

Beyond the intramolecular structure, crystallographic studies elucidate the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. nih.gov While this compound lacks strong hydrogen bond donors, weak C-H···N or C-H···π interactions may play a role in the crystal packing. alfa-chemistry.com The analysis of these interactions is critical for understanding the solid-state properties of the compound.

Chromatographic Methods for Complex Mixture Analysis and Purity Control in Academic Research Contexts

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

Given the likely volatility of this compound, GC-MS is a highly suitable technique for its analysis. alfa-chemistry.comnih.gov In a typical GC method, a solution of the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. Non-polar or mid-polarity columns are generally effective for the separation of organosilicon compounds. alfa-chemistry.com

The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns. This allows for the unambiguous identification of this compound and any impurities or byproducts. The high resolution of modern GC columns enables the separation of closely related compounds, making it an excellent tool for purity control. nih.gov

High-Performance Liquid Chromatography (HPLC):

For less volatile derivatives or for the analysis of reaction mixtures containing non-volatile components, High-Performance Liquid Chromatography (HPLC) is a valuable alternative. alfa-chemistry.com Given the non-polar nature of this compound, reversed-phase HPLC with a C18 or C8 column would be an appropriate choice. thermofisher.com The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. waters.com

Detection in HPLC can be achieved using various detectors. Since silylamines often lack a strong UV chromophore, a universal detector such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be suitable. thermofisher.com Alternatively, HPLC can be coupled with mass spectrometry (HPLC-MS) for sensitive and selective detection and identification.

Future Research on this compound: A Forward Look

While specific research on this compound is not yet available in public records, its unique structure as a bis(silyl)amine suggests significant potential for future exploration in synthetic chemistry. This article outlines prospective research avenues, focusing on novel applications, complex molecule synthesis, asymmetric catalysis, and sustainable practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.